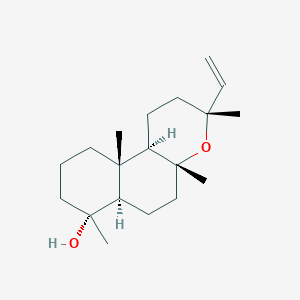![molecular formula C13H18FN3O3 B1249010 4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1249010.png)
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to visualize and quantify β-adrenoceptor density in cardiac tissues. This compound is a derivative of CGP-12388, which is known for its high affinity and selectivity towards β-adrenoceptors. The addition of a fluorine atom enhances its properties, making it a valuable tool in medical imaging and research .
準備方法
Synthetic Routes and Reaction Conditions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is synthesized through a multi-step process. The synthesis begins with the preparation of the precursor compound, CGP-12388. This involves the reaction of 4-(3-(isopropylamino)-2-hydroxypropoxy)-2H-benzimidazol-2-one with [18F]fluoroacetone. The reaction is carried out under reductive alkylation conditions, where the precursor compound is reacted with [18F]fluoroacetone in the presence of a reducing agent .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of the precursor compound, followed by the radiolabeling with [18F]fluoroacetone. The process is optimized to ensure high radiochemical yield and purity. The final product is purified using chromatographic techniques and is formulated for use in PET imaging .
化学反応の分析
Types of Reactions
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research to study the properties and applications of the compound .
科学的研究の応用
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled probe to study β-adrenoceptor density and distribution in various tissues.
Biology: Employed in studies of receptor-ligand interactions and receptor density in different biological systems.
Medicine: Utilized in PET imaging to diagnose and monitor cardiac diseases, such as heart failure and arrhythmias.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents for clinical use .
作用機序
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one exerts its effects by binding to β-adrenoceptors in cardiac tissues. The fluorine atom in the compound allows for its detection using PET imaging. The binding of this compound to β-adrenoceptors enables the visualization and quantification of receptor density, providing valuable information about the pathophysiological role of β-adrenoceptors in cardiac diseases .
類似化合物との比較
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one is compared with other similar compounds, such as:
CGP-12177: Another β-adrenoceptor antagonist used in PET imaging. This compound has a simpler synthesis process and higher radiochemical yield.
Fluoro-CGP-12177: A fluorinated derivative of CGP-12177. This compound offers better binding affinity and selectivity towards β-adrenoceptors.
Fluoro-m-hydroxyphenethyl-guanidine: A compound used in imaging sympathetic nervous system activity. .
This compound stands out due to its high affinity, selectivity, and ease of synthesis, making it a valuable tool in both research and clinical settings.
特性
分子式 |
C13H18FN3O3 |
|---|---|
分子量 |
283.3 g/mol |
IUPAC名 |
4-[(2S)-3-(1-fluoropropan-2-ylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H18FN3O3/c1-8(5-14)15-6-9(18)7-20-11-4-2-3-10-12(11)17-13(19)16-10/h2-4,8-9,15,18H,5-7H2,1H3,(H2,16,17,19)/t8?,9-/m0/s1 |
InChIキー |
CJDUCCVUNOPDGG-GKAPJAKFSA-N |
異性体SMILES |
CC(CF)NC[C@@H](COC1=CC=CC2=C1NC(=O)N2)O |
正規SMILES |
CC(CF)NCC(COC1=CC=CC2=C1NC(=O)N2)O |
同義語 |
4-(3-((1-fluoroprop-2-yl)amino)-2-hydroxypropoxy)-2H-benzimidazol-2-one fluoro-CGP-12388 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1248929.png)



![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)



![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)



![[(8R,9S,10S,12S)-6,9-dihydroxy-4-(hydroxymethyl)-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1248953.png)
